molecular formula C20H23NO B15215458 2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol CAS No. 88561-13-1

2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol

Cat. No.: B15215458
CAS No.: 88561-13-1
M. Wt: 293.4 g/mol
InChI Key: LRSPUWTTZJBGAO-UHFFFAOYSA-N
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Description

2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

The synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core . The specific synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol may involve the following steps:

    Formation of the indole core: Reacting 1-butyl-2-nitrobenzene with phenylhydrazine in the presence of an acid catalyst to form 1-butyl-1H-indole.

    Substitution reaction: Introducing a phenyl group at the 4-position of the indole ring through a Friedel-Crafts acylation reaction.

    Reduction: Reducing the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: Introducing a hydroxyl group at the 2-position of the phenyl ring through a hydroxylation reaction using a suitable oxidizing agent.

Chemical Reactions Analysis

2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol can be compared with other similar indole derivatives, such as:

The uniqueness of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol lies in the presence of the butyl group at the 1-position of the indole ring, which can influence its biological activity and binding affinity to molecular targets.

Properties

CAS No.

88561-13-1

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

2-[4-(1-butylindol-2-yl)phenyl]ethanol

InChI

InChI=1S/C20H23NO/c1-2-3-13-21-19-7-5-4-6-18(19)15-20(21)17-10-8-16(9-11-17)12-14-22/h4-11,15,22H,2-3,12-14H2,1H3

InChI Key

LRSPUWTTZJBGAO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CCO

Origin of Product

United States

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